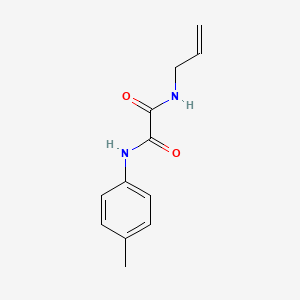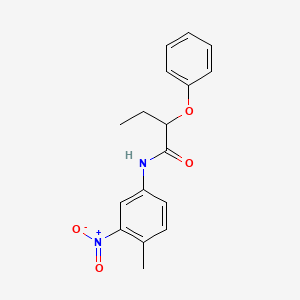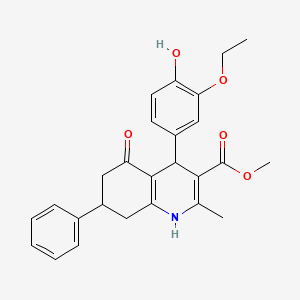
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound used in scientific research. It is commonly referred to as "compound X" in research literature. This compound is synthesized using a specific method and has various biochemical and physiological effects.
科学研究应用
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been used in studies investigating the role of specific proteins in cellular signaling pathways. The compound is a useful tool for researchers studying the molecular mechanisms underlying various diseases and physiological processes.
作用机制
The mechanism of action of N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is known to inhibit the activity of specific enzymes involved in cellular signaling pathways. This inhibition leads to downstream effects on cellular processes such as cell growth, inflammation, and pain perception. The compound has been shown to have selective inhibitory effects, meaning it targets specific enzymes without affecting others. This selectivity makes it a valuable tool for researchers studying specific proteins and pathways.
Biochemical and Physiological Effects:
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth, inflammation, and pain perception. Additionally, it has been shown to have anti-angiogenic effects, meaning it inhibits the formation of blood vessels that supply tumors with nutrients. The compound has also been shown to have neuroprotective effects, meaning it protects neurons from damage. These effects make it a promising compound for the development of novel therapeutics for various diseases.
实验室实验的优点和局限性
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. Its selectivity for specific enzymes allows researchers to study the effects of inhibiting those enzymes without affecting others. Additionally, its anti-inflammatory and analgesic effects make it a useful tool for studying pain and inflammation. However, the compound has limitations as well. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Additionally, the compound has limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are many future directions for research involving N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of novel therapeutics for cancer and inflammation. The compound's selectivity and anti-angiogenic effects make it a promising candidate for further development. Another potential direction is the study of its neuroprotective effects. The compound's ability to protect neurons from damage could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes.
合成方法
The synthesis of N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions. The starting material for the synthesis is 4-methylbenzaldehyde, which is reacted with phenylacetic acid in the presence of a catalyst to form 4-methylphenyl-1-phenylethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)p-toluenesulfonamide. Finally, this compound is reacted with glycine to form N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-13-15-21(16-14-18)25(29(27,28)22-11-7-4-8-12-22)17-23(26)24-19(2)20-9-5-3-6-10-20/h3-16,19H,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOWLRMFPKXLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(1-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)

![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)